molecular formula C14H26 B14180490 3,6,9-Trimethylundeca-1,10-diene CAS No. 879491-88-0

3,6,9-Trimethylundeca-1,10-diene

Cat. No.: B14180490
CAS No.: 879491-88-0
M. Wt: 194.36 g/mol
InChI Key: NZJMLLJPTFTCEM-UHFFFAOYSA-N
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Description

3,6,9-Trimethylundeca-1,10-diene is an organic compound with the molecular formula C14H26. It is a diene, meaning it contains two double bonds, and is characterized by the presence of three methyl groups attached to the carbon chain. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6,9-Trimethylundeca-1,10-diene typically involves the use of alkenes and alkynes as starting materials. One common method is the catalytic hydrogenation of 3,6,9-trimethylundeca-1,10-diyne. This reaction is usually carried out in the presence of a palladium catalyst under mild conditions to ensure selective hydrogenation of the triple bonds to double bonds without affecting the methyl groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale catalytic processes using similar hydrogenation techniques. The choice of catalyst and reaction conditions can be optimized to maximize yield and purity of the desired product.

Chemical Reactions Analysis

Types of Reactions

3,6,9-Trimethylundeca-1,10-diene undergoes various types of chemical reactions, including:

    Oxidation: The double bonds in the compound can be oxidized to form epoxides or diols.

    Reduction: The double bonds can be reduced to single bonds using hydrogenation.

    Substitution: The methyl groups can undergo substitution reactions with halogens or other electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

    Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst is typically used.

    Substitution: Halogenation can be carried out using halogens like chlorine (Cl2) or bromine (Br2) under UV light.

Major Products Formed

    Oxidation: Epoxides or diols.

    Reduction: Saturated hydrocarbons.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

3,6,9-Trimethylundeca-1,10-diene has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Its derivatives are studied for potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3,6,9-Trimethylundeca-1,10-diene exerts its effects depends on the specific reaction it undergoes. For example, in electrophilic addition reactions, the double bonds act as nucleophiles, attacking electrophiles to form carbocation intermediates. These intermediates can then undergo further reactions to form the final products. The presence of methyl groups can influence the stability and reactivity of these intermediates.

Comparison with Similar Compounds

Similar Compounds

    2,6,10-Trimethylundeca-1,3-diene: Another diene with a similar structure but different positions of double bonds.

    3-Ethyl-2,6,10-trimethylundecane: A saturated hydrocarbon with a similar carbon skeleton but no double bonds.

    2,6,10-Trimethylundeca-5,9-dienal: An aldehyde derivative with similar methyl group positioning.

Uniqueness

3,6,9-Trimethylundeca-1,10-diene is unique due to the specific positioning of its double bonds and methyl groups, which confer distinct reactivity and stability compared to its analogs. This makes it a valuable compound for studying various chemical reactions and for use in specialized applications.

Properties

CAS No.

879491-88-0

Molecular Formula

C14H26

Molecular Weight

194.36 g/mol

IUPAC Name

3,6,9-trimethylundeca-1,10-diene

InChI

InChI=1S/C14H26/c1-6-12(3)8-10-14(5)11-9-13(4)7-2/h6-7,12-14H,1-2,8-11H2,3-5H3

InChI Key

NZJMLLJPTFTCEM-UHFFFAOYSA-N

Canonical SMILES

CC(CCC(C)C=C)CCC(C)C=C

Origin of Product

United States

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